molecular formula C14H24N2S2 B1362511 1,12-Diisothiocyanatododecane

1,12-Diisothiocyanatododecane

Cat. No.: B1362511
M. Wt: 284.5 g/mol
InChI Key: VFHJZSHCDXOHJV-UHFFFAOYSA-N
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Description

1,12-Diisothiocyanatododecane is a bifunctional compound featuring two isothiocyanate (-N=C=S) groups at terminal positions of a 12-carbon aliphatic chain. Isothiocyanates are electrophilic agents commonly employed in bioconjugation, polymer crosslinking, and pharmaceutical synthesis. Notably, the compound’s long hydrocarbon chain may enhance solubility in nonpolar environments compared to shorter-chain analogs .

Properties

Molecular Formula

C14H24N2S2

Molecular Weight

284.5 g/mol

IUPAC Name

1,12-diisothiocyanatododecane

InChI

InChI=1S/C14H24N2S2/c17-13-15-11-9-7-5-3-1-2-4-6-8-10-12-16-14-18/h1-12H2

InChI Key

VFHJZSHCDXOHJV-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCCN=C=S)CCCCCN=C=S

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1,12-Diisothiocyanatododecane with three related compounds from the evidence: Dodecane-1,12-diol , Hexamethylene diisocyanate , and 1-Iodododecane . Key distinctions in functional groups, reactivity, and applications are highlighted.

Table 1: Comparative Overview of this compound and Analogs

Compound CAS No. Formula Functional Groups Molecular Weight Key Properties
This compound Not provided C₁₄H₂₄N₂S₂ Isothiocyanate (-N=C=S) ~292.5 (estimated) Electrophilic; potential for crosslinking, bioconjugation.
Dodecane-1,12-diol 5675-51-4 C₁₂H₂₆O₂ Hydroxyl (-OH) 202.34 Stable under recommended conditions; incompatible with strong acids/alkalis .
Hexamethylene diisocyanate 822-06-0 C₈H₁₂N₂O₂ Isocyanate (-N=C=O) 168.2 High reactivity with nucleophiles (e.g., amines, alcohols); used in polymers .
1-Iodododecane 4292-19-7 C₁₂H₂₅I Iodide (-I) 296.23 Alkylating agent; used in organic synthesis for C–C bond formation .

Functional Group Reactivity

  • Isothiocyanate vs. Isocyanate : Isothiocyanates (target compound) exhibit lower electrophilicity compared to isocyanates (e.g., Hexamethylene diisocyanate) due to sulfur’s larger atomic size and reduced electronegativity. This results in slower reaction kinetics with nucleophiles (e.g., amines) but higher stability in aqueous environments .
  • Isothiocyanate vs. Hydroxyl : Unlike Dodecane-1,12-diol’s hydroxyl groups, which participate in hydrogen bonding and esterification, isothiocyanates undergo addition reactions (e.g., thiourea formation with amines) .
  • Isothiocyanate vs. Iodide : 1-Iodododecane’s iodide is a leaving group, enabling SN2 alkylation, whereas isothiocyanates act as electrophilic coupling agents .

Stability and Handling

  • Dodecane-1,12-diol is stable under standard storage but incompatible with strong oxidizers .
  • Hexamethylene diisocyanate requires stringent handling due to moisture sensitivity and toxicity .
  • This compound (by analogy) likely shares handling precautions with isocyanates, necessitating inert atmospheres to prevent hydrolysis.

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